molecular formula C19H20N6O3 B2625172 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide CAS No. 2202335-94-0

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Cat. No.: B2625172
CAS No.: 2202335-94-0
M. Wt: 380.408
InChI Key: WWUAVCMXSOGASV-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a synthetic small molecule compound of significant interest in early-stage pharmacological and chemical biology research. This complex molecule features a [1,2,4]triazolo[4,3-b]pyridazine core, a heterocyclic scaffold known to possess diverse biological activities. Compounds with this core structure, including pyridazinone derivatives, are actively investigated for their potential to modulate key biological pathways, such as the MYC oncogene pathway, and for developing new antineoplastic agents . The structure is further elaborated with an azetidine ring and a 2,3-dihydro-1,4-benzodioxine carboxamide group, which may influence its physicochemical properties, pharmacokinetic profile, and binding affinity for specific cellular targets. Researchers can utilize this high-purity compound as a key intermediate in medicinal chemistry campaigns, a chemical probe for target validation studies, or a standard in analytical method development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c1-12-20-21-16-6-7-17(22-25(12)16)24-10-13(11-24)23(2)19(26)14-4-3-5-15-18(14)28-9-8-27-15/h3-7,13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUAVCMXSOGASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=C5C(=CC=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H15N5OC_{15}H_{15}N_{5}O with a molecular weight of approximately 281.32 g/mol. The structure includes a benzodioxine moiety and a triazole-pyridazine derivative, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₅N₅O
Molecular Weight281.32 g/mol
IUPAC NameN-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
PubChem CID2737312

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases that are overactive in cancer cells.

Case Study: Kinase Inhibition

A study focusing on small molecule kinase inhibitors highlighted the role of triazole derivatives in targeting pathways involved in tumor growth. The compound under review may act as a selective inhibitor of certain kinases associated with cancer proliferation, potentially leading to reduced tumor size and improved patient outcomes .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing triazole rings often exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Table 2: Antimicrobial Activity Overview

MicroorganismActivityReference
Staphylococcus aureusModerate Inhibition
Escherichia coliWeak Inhibition
Candida albicansSignificant Activity

The proposed mechanism for the biological activity of this compound involves the interaction with specific receptors or enzymes within the target cells. For example, the triazole moiety is known for its ability to chelate metal ions essential for enzyme function, thereby inhibiting their activity and leading to cell death in pathogens or cancer cells.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the exploration of various synthetic routes and reaction conditions. For instance:

  • The synthesis typically involves cyclization reactions that yield derivatives with varied biological activities.
  • Microwave-assisted synthesis techniques are often employed to enhance reaction efficiency and yield.

Biology

Biologically, N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has been investigated for its potential as an enzyme inhibitor. Notable targets include:

  • Carbonic Anhydrase : This enzyme plays a critical role in regulating pH and fluid balance in biological systems.
  • Cholinesterase : Inhibition of this enzyme is crucial for developing treatments for Alzheimer's disease.

Medicine

The medicinal applications of this compound are particularly promising:

  • Anticancer Activity : Recent studies have shown that derivatives of triazolo-pyridazines exhibit significant antitumor properties. For example:
    • Compounds structurally related to this compound have displayed IC50 values ranging from 0.15μM0.15\mu M to 2.85μM2.85\mu M against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
    • The mechanism of action is thought to involve the inhibition of key signaling pathways associated with tumor growth and survival.

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Antitumor Activity :
    • In vitro assays demonstrated that compounds with similar structures inhibited c-Met kinase activity with IC50 values around 0.09μM0.09\mu M. This inhibition led to reduced tumor growth and increased apoptosis in cancer cells.
  • Enzyme Inhibition Studies :
    • Investigations into its role as an enzyme inhibitor showed promising results against carbonic anhydrase and cholinesterase. These findings suggest potential therapeutic applications in treating conditions like glaucoma and neurodegenerative diseases.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis would require distinct steps (e.g., triazolopyridazine-azetidine coupling) compared to the iodine-mediated cyclization used for thiadiazole analogs .
  • Hypothesized Bioactivity : The triazolopyridazine moiety may enhance kinase or enzyme inhibition compared to thiadiazoles, while the azetidine could improve pharmacokinetic properties.
  • Knowledge Gaps: Specific enzymatic inhibition data, toxicity profiles, and in vivo efficacy remain unstudied for the target compound.

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